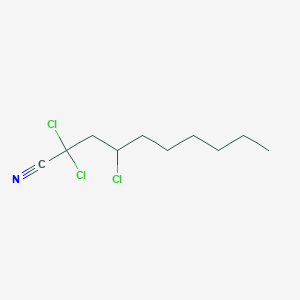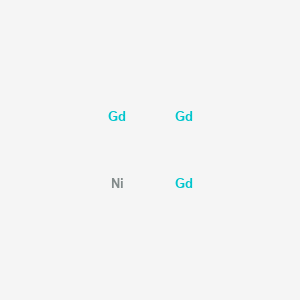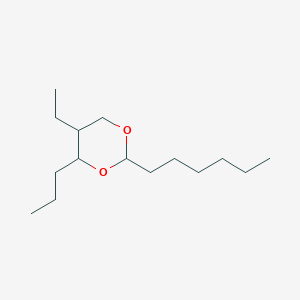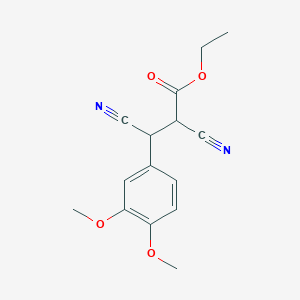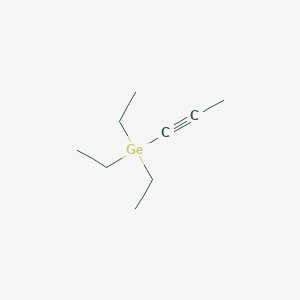
Triethyl(prop-1-yn-1-yl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl(prop-1-yn-1-yl)germane is an organogermanium compound with the molecular formula C9H18Ge It is a member of the organometallic compounds, specifically those containing germanium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(prop-1-yn-1-yl)germane typically involves the reaction of triethylgermanium chloride with a suitable alkyne under specific conditions. One common method is the hydrogermylation of propargyl compounds using triethylgermanium hydride in the presence of a catalyst. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium or platinum complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Triethyl(prop-1-yn-1-yl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form simpler germanium-containing compounds.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups .
Scientific Research Applications
Triethyl(prop-1-yn-1-yl)germane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including antitumor activity.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which Triethyl(prop-1-yn-1-yl)germane exerts its effects involves its interaction with various molecular targets. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. In medicinal chemistry, its mechanism of action may involve the inhibition of specific enzymes or interaction with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Triethylgermane: Similar in structure but lacks the alkyne group.
Triethylsilane: Contains silicon instead of germanium.
Propargyloxytrimethylsilane: Contains silicon and an alkyne group, similar to Triethyl(prop-1-yn-1-yl)germane.
Properties
CAS No. |
6212-75-5 |
|---|---|
Molecular Formula |
C9H18Ge |
Molecular Weight |
198.87 g/mol |
IUPAC Name |
triethyl(prop-1-ynyl)germane |
InChI |
InChI=1S/C9H18Ge/c1-5-9-10(6-2,7-3)8-4/h6-8H2,1-4H3 |
InChI Key |
YLAMNUCTECJSRI-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


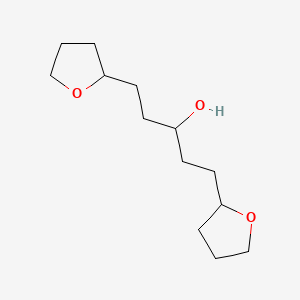
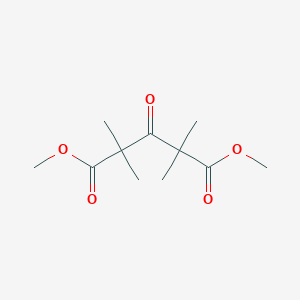
![2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14732588.png)

![6-Bromo-3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3h)-one](/img/structure/B14732594.png)
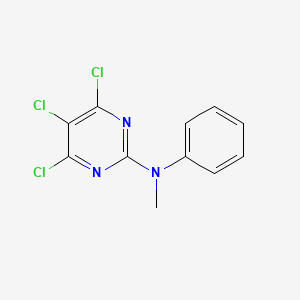
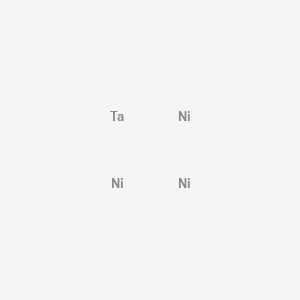
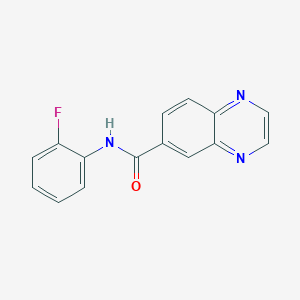
![2-(Thiophen-2-ylmethylidene)-1-benzo[b]furan-3-one](/img/structure/B14732618.png)

